molecular formula C16H13N3OS B3048154 Urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 15850-25-6

Urea, N-phenyl-N'-(4-phenyl-2-thiazolyl)-

Cat. No. B3048154
CAS RN: 15850-25-6
M. Wt: 295.4 g/mol
InChI Key: NZYWMMNENUUGQQ-UHFFFAOYSA-N
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Description

“Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” is a compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 g/mol and an exact mass of 295.077933 g/mol . The compound has been used in various studies and has shown potential in different areas of research .


Synthesis Analysis

The synthesis of thiazol-urea derivatives, including “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-”, has been reported in the literature . These compounds were designed and synthesized to improve the druggability of target compounds .


Molecular Structure Analysis

The molecular structure of “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” includes a urea group (NH2-CO-NH2) and a thiazole group (a five-membered ring containing nitrogen and sulfur) . The compound’s InChI (IUPAC International Chemical Identifier) is InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H, (H2,17,18,19,20) .


Chemical Reactions Analysis

While specific chemical reactions involving “Urea, N-phenyl-N’-(4-phenyl-2-thiazolyl)-” are not detailed in the search results, urea derivatives have been synthesized by reacting 2-aminothiazole and 2-furfurylamine with the appropriate iso(thio)cyanate .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its melting point is 214 °C , and it has a refractive index of 1.721 . The compound’s solubility is less than 0.2 µg/mL .

Scientific Research Applications

Antibacterial Activity

Urea derivatives have been explored as potential antibacterial agents. Specifically, N-phenyl-N’-(4-phenyl-2-thiazolyl)-urea and its amide analogs have shown promise. In a study, two series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were synthesized and evaluated for in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Thiazolyl-N-substituted amide derivatives exhibited better antibacterial activity compared to the corresponding phenyl thiazolyl urea analogs . Notably, compounds 3f, 3g, and 4g displayed potent antibacterial effects.

Drug Design and Development

The concept of “molecular hybridization” involves combining pharmacophoric moieties from different bioactive substances to create new hybrid molecules with improved efficacy and affinity. Urea derivatives, including phenyl thiazolyl urea compounds, have been investigated as bacterial cell-wall biosynthesis inhibitors. These derivatives exhibit excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Docking studies have highlighted strong interactions between the urea carbonyl group and the MurB substrate domain, emphasizing their potential as drug candidates .

Agrochemicals and Herbicides

Urea and thiourea derivatives containing 5-member heterocyclic rings play a crucial role in developing agrochemicals. For instance, ureidothiazoles (C:CX.S.CY:N) with Y = NRCONMeR’ have been effective herbicides against a broad spectrum of weeds. These compounds demonstrate the importance of urea-based structures in agrochemical applications .

properties

IUPAC Name

1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(17-13-9-5-2-6-10-13)19-16-18-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYWMMNENUUGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356776
Record name 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea

CAS RN

15850-25-6
Record name N-Phenyl-N′-(4-phenyl-2-thiazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15850-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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